molecular formula C17H22N2O2S2 B5501309 N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide

N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide

Cat. No. B5501309
M. Wt: 350.5 g/mol
InChI Key: WUBDCSNRGDIUSR-UHFFFAOYSA-N
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Description

N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, commonly known as TBSA, is a chemical compound widely used in scientific research for its unique properties. TBSA is a sulfonamide derivative and is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in many biological processes.

Mechanism of Action

TBSA inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrase enzymes play a crucial role in the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this process, TBSA can affect many physiological processes that rely on carbonic anhydrase activity.
Biochemical and Physiological Effects:
TBSA has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase activity can affect pH regulation, ion transport, and fluid secretion in various tissues. TBSA has also been shown to have anti-tumor properties, making it a promising compound for cancer research.

Advantages and Limitations for Lab Experiments

TBSA is a widely used compound in scientific research due to its unique properties. Its ability to inhibit carbonic anhydrase enzymes makes it a valuable tool for investigating various biological processes. However, TBSA has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for research involving TBSA. One area of interest is the development of new TBSA derivatives with improved properties, such as increased potency or reduced toxicity. TBSA also shows promise as a potential therapeutic agent for the treatment of various diseases, including cancer and glaucoma. Further research is needed to fully understand the potential of TBSA and its derivatives for scientific research and therapeutic applications.
In conclusion, N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, or TBSA, is a valuable tool in scientific research due to its ability to inhibit carbonic anhydrase enzymes. TBSA has numerous applications in the study of various biological processes and shows promise as a potential therapeutic agent. Further research is needed to fully understand the potential of TBSA and its derivatives for scientific research and therapeutic applications.

Synthesis Methods

TBSA can be synthesized through a multistep process involving the reaction of tert-butylamine, 4-methylphenyl isothiocyanate, and benzenesulfonyl chloride. The reaction takes place under controlled conditions, and the resulting TBSA product is purified through recrystallization.

Scientific Research Applications

TBSA has found numerous applications in scientific research. It is widely used as a tool to study the role of carbonic anhydrase enzymes in various biological processes. TBSA has been used to investigate the role of carbonic anhydrase in the regulation of pH, ion transport, and fluid secretion in various tissues, including the kidney, salivary glands, and the eye.

properties

IUPAC Name

(NZ)-N-[(tert-butylamino)-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c1-14-10-12-15(13-11-14)22(18-17(2,3)4)19-23(20,21)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBDCSNRGDIUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/S(=N/S(=O)(=O)C2=CC=CC=C2)/NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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